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Compound of Interest

1-(2-Amino-6-
Compound Name:
bromophenyl)ethanone

Cat. No.: B1510461

An In-depth Technical Guide to the Initial Characterization of 1-(2-Amino-6-
bromophenyl)ethanone

Abstract

This technical guide provides a comprehensive framework for the initial synthesis, purification,
and structural characterization of the chemical intermediate 1-(2-Amino-6-
bromophenyl)ethanone (CAS No. 55830-09-6). As a substituted 2'-aminoacetophenone, this
compound is a valuable building block in synthetic organic chemistry, particularly for the
construction of complex heterocyclic systems. This document moves beyond a simple
recitation of data to explain the causal reasoning behind experimental design, from a plausible
synthetic strategy to the multi-technique spectroscopic analysis required for unambiguous
structural confirmation. Detailed, self-validating protocols for synthesis and characterization are
provided, grounded in established chemical principles. All quantitative data are summarized in
tables, and key workflows are visualized using process diagrams to enhance clarity for
researchers, scientists, and drug development professionals.

Introduction and Strategic Significance

1-(2-Amino-6-bromophenyl)ethanone is an aromatic ketone featuring an aniline moiety ortho
to the acetyl group and a bromine atom ortho to the amine. This specific arrangement of
functional groups—an o-aminoaryl ketone—renders it a highly valuable precursor for
cyclization reactions. Its primary utility lies in its application in the Friedlander annulation, a
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classic and reliable method for synthesizing substituted quinolines[1][2]. The quinoline scaffold
is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic
agents. The bromine substituent provides a reactive handle for further functionalization through
cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the generation of
diverse chemical libraries for drug discovery programs.

This guide establishes a foundational dataset for this compound, addressing the current
scarcity of consolidated public characterization data.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and hazards is a prerequisite
for safe and effective laboratory work. The data, compiled from various chemical supplier
databases, are presented below.

hvsical and Chemical Identifi

Property Value Reference(s)
CAS Number 55830-09-6 [3]
Molecular Formula CsHsBrNO [4]
Molecular Weight 214.06 g/mol [4]
Appearance White powder to yellow solid [5]
Boiling Point 311.5 £ 27.0 °C (Predicted) [1]
Density 1.535 + 0.06 g/cm3 (Predicted) [1]

Safety and Handling

Directive: This compound should be handled exclusively within a certified chemical fume hood
by personnel trained in handling hazardous materials. Appropriate personal protective
equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is
mandatory.
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Hazard Class GHS Classification

Precautionary
Measures

First Aid

Warning/Danger:
H301/H302
(Toxic/Harmful if
swallowed), H311
(Toxic in contact with
skin), H332 (Harmful if
inhaled)

Acute Toxicity

P261: Avoid breathing
dust. P270: Do not
eat, drink or smoke
when using this
product. P280: Wear
protective gloves/eye

protection.

Ingestion: Rinse
mouth. Immediately
call a POISON
CENTER or doctor.
Skin Contact: Wash
with plenty of soap
and water. Remove
contaminated clothing.
Inhalation: Remove

person to fresh air.

Warning: H315

(Causes skin irritation)

Skin Irritation

P264: Wash skin
thoroughly after
handling.

If skin irritation occurs:
Get medical

advice/attention.

Warning: H319
Eye Irritation (Causes serious eye

irritation)

P305+P351+P338: IF
IN EYES: Rinse
cautiously with water
for several minutes.
Remove contact
lenses, if present and
easy to do. Continue

rinsing.

If eye irritation
persists: Get medical

advice/attention.

Storage Not specified

P403+P233: Store in
a well-ventilated
place. Keep container
tightly closed. Keep in
a dark, dry place,
refrigerated (4 to 8
°C).

N/A

(Hazard classifications can vary between suppliers. The most stringent classification should be

followed.)
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Synthesis and Purification Protocol

Direct bromination of 2'-aminoacetophenone is ill-advised due to the strong activating nature of
the amino group, which would lead to poor regioselectivity and over-bromination. A more robust
and logical approach involves the protection of the amino group, followed by directed
bromination and subsequent deprotection. This strategy ensures high regioselectivity for the
desired ortho-brominated product.

Proposed Synthetic Pathway

Step 1: Amine Protection

2'-Aminoacetophenone

Acetic Anhydride,
Pyridine

N-(2-acetylphenyl)acetamide

NBS,
Acetic Acid

Step 2: Orthov-Bromination

N-(2-acetyl-3-bromophenyl)acetamide

Ag. HC,
Heat

Step 3: De;n‘otection

1-(2-Amino-6-bromophenyl)ethanone

Click to download full resolution via product page
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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Protection of 2'-Aminoacetophenone

Rationale: The acetyl group is an effective protecting group for the aniline, moderating its
activating effect and preventing N-bromination.

Dissolve 2'-aminoacetophenone (1.0 eq) in pyridine in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis
indicates complete consumption of the starting material.

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
Wash the combined organic layers with 1M HCI, saturated NaHCOs, and brine.

Dry over anhydrous Naz2SOa4, filter, and concentrate under reduced pressure to yield N-(2-
acetylphenyl)acetamide.

Step 2: Regioselective Bromination

Rationale: The acetamido group is an ortho-, para-director. With the para position blocked,
bromination is directed to the open ortho position (C6). N-Bromosuccinimide (NBS) is a safe
and convenient source of electrophilic bromine.

Dissolve N-(2-acetylphenyl)acetamide (1.0 eq) in glacial acetic acid.
Add N-Bromosuccinimide (1.05 eq) in portions at room temperature.
Stir the mixture for 12-18 hours. Monitor the reaction progress by TLC.

Upon completion, pour the mixture into water. The product often precipitates.
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o Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
e Dry the crude N-(2-acetyl-3-bromophenyl)acetamide under vacuum.

Step 3: Acid-Catalyzed Deprotection

Rationale: The amide bond is readily hydrolyzed under acidic conditions to regenerate the
free amine.

e Suspend the crude product from Step 2 in a mixture of ethanol and 6M hydrochloric acid.
e Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours.

e Cool the reaction to room temperature and neutralize carefully with a saturated solution of
sodium bicarbonate until the pH is ~8.

o Extract the aqueous layer with dichloromethane (3x).

o Combine the organic layers, dry over anhydrous NazSOa, filter, and remove the solvent in
vacuo.

Purification and Quality Control

o Rationale: Recrystallization is an effective method for purifying solid organic compounds
based on differential solubility. Purity is confirmed by a sharp, un-depressed melting point
and a single spot on TLC.

e The crude solid is purified by recrystallization from an ethanol/water or hexanes/ethyl acetate
solvent system.

 Dissolve the crude product in a minimum amount of the hot solvent.

» Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize
crystal formation.

e Collect the purified crystals by vacuum filtration.

o Assess purity via Thin Layer Chromatography (TLC) and melting point analysis.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Structural Characterization Workflow

Unambiguous structural elucidation requires a multi-faceted analytical approach. Mass
spectrometry provides molecular weight and formula, infrared spectroscopy identifies functional
groups, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and
chemical environment of atoms.

Structural Hypothesis

Proposed Structure
CsHsBrNO

Analytical [Techniques \

Infrared Spectroscopy

Mass Spectrometry

(MS) (IR)
|
x DerivedvInformation ¢
Molecular Weight & Functional Groups Atom Connectivity &
Isotopic Pattern (-NHz, C=0) Chemical Environment

Valid

ation

Structural Confirmation

Click to download full resolution via product page

Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS)

Rationale: Electron lonization Mass Spectrometry (EI-MS) provides the molecular weight of the
compound and characteristic fragmentation patterns. The presence of a bromine atom is
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readily confirmed by its unique isotopic signature ("°Br and 81Br are in an approximate 1:1

ratio).

m/z Value (Predicted) lon Interpretation
Molecular lon: The presence of
two peaks of nearly equal

215/213 [M]* intensity, separated by 2 amu,
is the definitive signature of a
monobrominated compound.
Loss of a methyl radical from
the acetyl group, a common

200/ 198 [M - CH3]*

fragmentation pathway for

acetophenones|6].

Cleavage of the acetyl group
172 /170 [M - COCHs]* to form the 2-amino-6-
bromophenyl cation.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the key functional groups present in the
molecule. The spectrum is expected to be dominated by absorptions from the amine N-H
bonds and the ketone C=0 bond. Intramolecular hydrogen bonding between the amine and the
carbonyl is expected to lower the C=0 stretching frequency compared to a typical aryl ketone.
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Wavenumber (cm~?)

. Vibration Type Functional Group
(Predicted)

N-H Asymmetric & Symmetric

3450 - 3350 Stretch Primary Amine (-NH2)
3080 - 3010 C-H Aromatic Stretch Ar-H

2960 - 2850 C-H Aliphatic Stretch Methyl (-CHs)

~1665 C=0 Carbonyl Stretch Ketone (H-bonded)
1610, 1570, 1450 C=C Aromatic Ring Stretch Phenyl Ring

~1360 C-H Aliphatic Bend Methyl (-CHs)

~1250 C-N Stretch Aryl Amine

~780 CB:;::romatic Out-of-Plane 1,2,3-Trisubstituted Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: *H and 3C NMR are the most powerful tools for elucidating the precise molecular
structure. They provide information on the number, type, and connectivity of hydrogen and
carbon atoms. The predicted spectra below are based on established substituent chemical shift
effects and analysis of related compounds.

4.3.1. Predicted *H NMR Spectrum (400 MHz, CDClIs)
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Proton
Assignment

Rationale

~7.25 t,J=7.9Hz

1H

H-4

The triplet arises
from coupling to
both H-3 and H-
5. Itis downfield
due to
deshielding from
the adjacent

bromine.

~6.88 d,J=7.7Hz

1H

Coupled to H-4.
Shielded by the

ortho amino

group.

~6.70 d,J=8.1Hz

1H

H-3

Coupled to H-4.
Shielded by the

para amino

group.

~6.50 brs

2H

-NH2

Broad signal due
to quadrupole
relaxation and
exchange. The
downfield shift
suggests
intramolecular H-

bonding.

~2.60 S

3H

-COCHs

Singlet,
characteristic of

an acetyl methyl

group.

4.3.2. Predicted 3C NMR Spectrum (101 MHz, CDCls)
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Chemical Shift (6, ppm)

Carbon Assignment

Rationale

~201.0

C=0

Typical chemical shift for an

aryl ketone carbonyl.

~150.0

C-2 (C-NH2)

Attached to the highly electron-
donating amino group,

resulting in a downfield shift.

~134.0

Aromatic CH carbon,
deshielded by the adjacent
bromine.

~122.0

C-1 (C-C=0)

Quaternary carbon attached to

the acetyl group.

~119.0

C-5

Aromatic CH carbon, shielded

by the ortho amino group.

~117.5

Aromatic CH carbon, shielded

by the para amino group.

~112.0

C-6 (C-Br)

Attached to bromine; the
heavy atom effect shifts it
upfield relative to other

substituted carbons.

~28.0

-CHs

Aliphatic methyl carbon.

Applications in Synthesis: The Friedlander

Annulation

The primary synthetic value of 1-(2-Amino-6-bromophenyl)ethanone is its role as a key

precursor in the Friedlander synthesis to produce 8-bromoquinolines[1][7][8]. This reaction

involves the condensation of an o-aminoaryl ketone with a compound containing an a-

methylene group adjacent to a carbonyl (e.g., another ketone or an ester).

The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an

intramolecular cyclization and dehydration to form the quinoline ring system[2]. The 8-bromo-
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substituent can then be used for further molecular elaboration, making this a powerful strategy
for building complex, drug-like molecules.

Conclusion

This guide establishes a robust foundational dataset for 1-(2-Amino-6-
bromophenyl)ethanone. A reliable, regioselective synthesis has been proposed, and a
comprehensive characterization profile has been detailed based on predictive analysis
grounded in fundamental spectroscopic principles. The combination of mass spectrometry, IR,
1H NMR, and 3C NMR provides a self-validating system for confirming the identity and purity of
the synthesized material. This information serves as a critical resource for researchers utilizing
this versatile building block in the synthesis of quinolines and other complex heterocyclic
targets relevant to the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Friedlander synthesis - Wikipedia [en.wikipedia.org]

. organicreactions.org [organicreactions.org]

. vegpharm.com [vegpharm.com]

. researchgate.net [researchgate.net]

. 2'-Aminoacetophenone | C8BHINO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
. Jk-sci.com [jk-sci.com]

. Friedlaender Synthesis [organic-chemistry.org]

°
(0] ~ (o)) ()] EEN w N =

. alfa-chemistry.com [alfa-chemistry.com]

 To cite this document: BenchChem. [Initial characterization of 1-(2-Amino-6-
bromophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1510461#initial-characterization-of-1-2-amino-6-
bromophenyl-ethanone]

© 2025 BenchChem. All rights reserved. 12/13 Tech Support


https://www.benchchem.com/product/b1510461?utm_src=pdf-body
https://www.benchchem.com/product/b1510461?utm_src=pdf-body
https://www.benchchem.com/product/b1510461?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
https://www.organicreactions.org/pubchapter/the-friedlander-synthesis-of-quinolines/
https://www.vegpharm.com/product-page/1-2-amino-6-bromophenyl-ethanone
https://www.researchgate.net/figure/Figure-S22-13-C-NMR-spectrum-of-1-2-Bromophenylethanone-oxime-2k_fig20_258043955
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Aminoacetophenone
https://www.jk-sci.com/blogs/name-reaction/friedlander-synthesis
https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm
https://www.alfa-chemistry.com/resources/friedlander-quinoline-synthesis.html
https://www.benchchem.com/product/b1510461#initial-characterization-of-1-2-amino-6-bromophenyl-ethanone
https://www.benchchem.com/product/b1510461#initial-characterization-of-1-2-amino-6-bromophenyl-ethanone
https://www.benchchem.com/product/b1510461#initial-characterization-of-1-2-amino-6-bromophenyl-ethanone
https://www.benchchem.com/product/b1510461#initial-characterization-of-1-2-amino-6-bromophenyl-ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1510461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1510461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

